Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate
Overview
Description
Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate is a fluorinated pyridine derivative. Compounds containing fluorine atoms are of significant interest due to their unique physical, chemical, and biological properties. The presence of fluorine atoms often enhances the stability, lipophilicity, and bioavailability of the compounds, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate involves several steps. One common method includes the nucleophilic substitution reaction of a suitable pyridine derivative with ethyl 2,2-difluoroacetate under controlled conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to interact with biological molecules, such as enzymes and receptors. This interaction often involves the formation of hydrogen bonds and other non-covalent interactions, leading to the modulation of the target’s activity .
Comparison with Similar Compounds
Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate can be compared with other fluorinated pyridine derivatives, such as:
2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile: This compound has a similar structure but contains a nitrile group instead of an ester group.
5-Chloro-3-fluoropyridin-2-yl)methanol: This compound contains a hydroxyl group and is used in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its combination of fluorine atoms and ester functionality, which imparts distinct reactivity and properties compared to its analogs .
Properties
IUPAC Name |
ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)9(12,13)7-6(11)3-5(10)4-14-7/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZHSRGJKCZRJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=C(C=N1)Cl)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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